molecular formula C21H15ClFN3O2 B2433082 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923113-50-2

3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2433082
CAS RN: 923113-50-2
M. Wt: 395.82
InChI Key: KEFHGRAFXIHCFW-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[3,2-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[3,2-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-d]pyrimidine core, with benzyl groups attached at the 3 and 1 positions. The benzyl group at the 3 position would have a chlorine atom at the 4 position, and the benzyl group at the 1 position would have a fluorine atom at the 3 position .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrido[3,2-d]pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of pyrido[3,2-d]pyrimidine derivatives, demonstrating the interest in this chemical scaffold due to its potential biological and chemical properties. For instance, compounds with a similar pyrido[3,2-d]pyrimidine base have been synthesized and characterized through various methods, including IR, 1H-NMR, 13C-NMR, and elemental analysis, indicating a broad interest in the structural elucidation and potential modification of this core structure for different scientific applications (Rauf et al., 2010).

Biological Activities

The pyrido[3,2-d]pyrimidine derivatives have been explored for various biological activities. For example, some derivatives have shown urease inhibition activity, which could have implications in medical research and the development of treatments for conditions associated with urease-producing bacteria (Rauf et al., 2010). Another study focused on the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, highlighting their structural, spectral, and computational properties, which could be relevant for developing new materials with specific electronic and optical properties (Ashraf et al., 2019).

Herbicidal and Antitumor Activities

Research into pyrido[3,2-d]pyrimidine derivatives has also explored their potential as herbicides and antitumor agents. For instance, certain compounds within this family have demonstrated good herbicidal activities, suggesting their use in agricultural applications (Huazheng, 2013). Moreover, some derivatives have been investigated for their antitumor activities, offering a basis for the development of new anticancer drugs (Raić-Malić et al., 2000).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activity of related compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2/c22-16-8-6-14(7-9-16)12-26-20(27)19-18(5-2-10-24-19)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFHGRAFXIHCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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